1-Methylpsilocin

Catalog No.
S861741
CAS No.
1465-16-3
M.F
C13H18N2O
M. Wt
218.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methylpsilocin

CAS Number

1465-16-3

Product Name

1-Methylpsilocin

IUPAC Name

3-[2-(dimethylamino)ethyl]-1-methylindol-4-ol

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

InChI

InChI=1S/C13H18N2O/c1-14(2)8-7-10-9-15(3)11-5-4-6-12(16)13(10)11/h4-6,9,16H,7-8H2,1-3H3

InChI Key

MZZRFEIDRWKTKJ-UHFFFAOYSA-N

SMILES

Array

Synonyms

3-(2-(dimethylamino)ethyl)-1-methyl-1H-indol-4-ol

Canonical SMILES

CN1C=C(C2=C1C=CC=C2O)CCN(C)C

1-Methylpsilocin (1-methyl-4-hydroxy-N,N-dimethyltryptamine, CAS 1465-16-3) is a synthetic tryptamine derivative and the N1-methylated analog of psilocin. In neuropharmacological research and drug development, it serves as a highly selective 5-HT2C receptor agonist and 5-HT2B inverse agonist . Unlike classical non-selective tryptamines, 1-methylpsilocin is procured specifically to isolate 5-HT2C-mediated therapeutic pathways—such as those relevant to obsessive-compulsive disorder (OCD), cluster headaches, and metabolic regulation—without the confounding off-target receptor activation typical of its parent compound [1].

Substituting 1-methylpsilocin with generic psilocin or other classical tryptamines fundamentally compromises assay specificity and safety modeling workflows. Psilocin acts as a broad-spectrum mixed agonist across 5-HT1A, 5-HT2A, and 5-HT2C receptors, making it impossible to decouple 5-HT2C-driven anti-compulsive effects from 5-HT2A-driven hallucinogenic responses or 5-HT1A-mediated locomotor suppression[1]. Furthermore, classical tryptamines typically exhibit 5-HT2B agonism, which is associated with cardiac valvulopathy in chronic dosing. 1-Methylpsilocin’s unique profile as a 5-HT2B inverse agonist and selective 5-HT2C agonist makes it irreplaceable for chronic dosing models and receptor-specific behavioral assays where off-target toxicity or behavioral confounding is unacceptable [2].

52-Fold Selectivity for 5-HT2C Over 5-HT2A Receptors

In vitro binding and functional assays demonstrate that 1-methylpsilocin exhibits an IC50 of 12 nM at the 5-HT2C receptor compared to an IC50 of 633 nM at the 5-HT2A receptor . This represents a >52-fold selectivity for 5-HT2C. In contrast, the unmethylated baseline, psilocin, functions as a non-selective mixed agonist across both subtypes [1].

Evidence DimensionReceptor Activation (IC50)
Target Compound Data12 nM (5-HT2C) / 633 nM (5-HT2A)
Comparator Or BaselinePsilocin (Non-selective mixed agonist)
Quantified Difference>52-fold preference for 5-HT2C over 5-HT2A
ConditionsIn vitro receptor functional assays

Enables researchers to isolate 5-HT2C-mediated therapeutic effects from 5-HT2A-mediated hallucinogenic liabilities in drug discovery pipelines.

Inverse Agonism at 5-HT2B Receptors for Chronic Dosing Workflows

While classical serotonergic psychedelics like psilocin typically act as agonists at the 5-HT2B receptor—a mechanism directly linked to cardiac valvulopathy—1-methylpsilocin displays high affinity (Ki = 38 nM) but functions as an inverse agonist at this site .

Evidence Dimension5-HT2B Functional Activity
Target Compound DataInverse agonist (Ki = 38 nM)
Comparator Or BaselineClassical tryptamines / Psilocin (5-HT2B agonists)
Quantified DifferenceComplete reversal of functional activity (inverse agonism vs. agonism)
ConditionsIn vitro radioligand binding and functional assays

Critical for developing chronic-use neurotherapeutics where 5-HT2B-mediated cardiotoxicity must be strictly avoided.

Absence of 5-HT1A-Mediated Behavioral Confounding in In Vivo Workflows

In behavioral pattern monitor (BPM) assays in mice, psilocin significantly decreases locomotor activity via 5-HT1A receptor agonism. Conversely, 1-methylpsilocin exhibits very low affinity for 5-HT1A (Ki = 358 nM) and is functionally inactive at this receptor, producing no 5-HT1A-mediated locomotor suppression even at doses that robustly induce other behavioral responses [1].

Evidence Dimension5-HT1A Affinity and Locomotor Suppression
Target Compound DataKi = 358 nM (Functionally inactive in BPM)
Comparator Or BaselinePsilocin (Potent 5-HT1A agonist, suppresses locomotion)
Quantified Difference~7-fold lower affinity and complete absence of 5-HT1A behavioral effects
ConditionsMouse Behavioral Pattern Monitor (BPM) in vivo assays

Prevents locomotor suppression from confounding behavioral data in preclinical models of psychiatric disorders, ensuring reproducible laboratory workflows.

Preclinical Models of Obsessive-Compulsive Disorder (OCD)

Due to its potent and selective 5-HT2C agonism, 1-methylpsilocin is the preferred tryptamine standard for in vivo models of OCD, such as 5-HT-evoked scratching assays [1]. It allows researchers to evaluate anti-compulsive efficacy without the 5-HT2A-mediated hallucinogenic effects that complicate the use of psilocin.

Cardiovascular Safety and 5-HT2B Inverse Agonism Studies

Because it acts as an inverse agonist at the 5-HT2B receptor, 1-methylpsilocin is utilized as a critical reference compound in cardiotoxicity screening [1]. It is highly valuable for drug design programs aiming to engineer out the valvulopathy risks associated with chronic administration of serotonergic drugs.

Receptor-Specific Behavioral Pharmacology Workflows

In complex behavioral assays where locomotor activity must remain uncompromised, 1-methylpsilocin is selected over psilocin or 5-MeO-DMT [2]. Its functional inactivity at the 5-HT1A receptor ensures that baseline motor function is preserved, providing cleaner and more reproducible data readouts in psychiatric disease models.

XLogP3

1.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

218.141913202 Da

Monoisotopic Mass

218.141913202 Da

Heavy Atom Count

16

UNII

65MKC68UST

Wikipedia

1-Methylpsilocin

Dates

Last modified: 08-15-2023

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